molecular formula C7H4BrClN2 B1524588 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine CAS No. 1190319-44-8

6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1524588
CAS No.: 1190319-44-8
M. Wt: 231.48 g/mol
InChI Key: IRTRCWPUIFWGSN-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine typically involves the bromination and chlorination of the pyrrolo[3,2-b]pyridine scaffold. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyrrolo[3,2-b]pyridine under palladium catalysis .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Boronic Acids: Commonly used in Suzuki-Miyaura coupling reactions.

Major Products:

    Substituted Pyrrolo[3,2-b]pyridines: Resulting from nucleophilic substitution or cross-coupling reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine is primarily related to its ability to participate in various chemical reactions. In medicinal chemistry, its derivatives may inhibit specific enzymes or receptors by binding to their active sites, thereby modulating biological pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

6-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-4-1-6-7(11-2-4)5(9)3-10-6/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTRCWPUIFWGSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696651
Record name 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190319-44-8
Record name 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine
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6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine
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6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine
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6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 5
6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 6
6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine

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